molecular formula C13H18O2 B13055771 1-[4-(Propan-2-yloxy)phenyl]butan-1-one

1-[4-(Propan-2-yloxy)phenyl]butan-1-one

Cat. No.: B13055771
M. Wt: 206.28 g/mol
InChI Key: QBTGNIYUMURIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Propan-2-yloxy)phenyl]butan-1-one is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-propan-2-yloxyphenyl)butan-1-one

InChI

InChI=1S/C13H18O2/c1-4-5-13(14)11-6-8-12(9-7-11)15-10(2)3/h6-10H,4-5H2,1-3H3

InChI Key

QBTGNIYUMURIQH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)OC(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-[4-(Propan-2-yloxy)phenyl]butan-1-one (CAS No. 35081-48-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[4-(propan-2-yloxy)phenyl]butan-1-one, a ketone derivative with potential applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, outlines a robust synthetic protocol via Friedel-Crafts acylation, and provides a thorough analytical characterization. While specific biological activities and signaling pathway interactions are not extensively documented in current literature, its structural motifs suggest potential as a building block for novel therapeutic agents. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Introduction

This compound, also known as 4'-isopropoxybutyrophenone, is an aromatic ketone characterized by a butyrophenone core with an isopropyl ether substituent at the para position of the phenyl ring. Its chemical structure presents a versatile scaffold for further chemical modifications, making it a compound of interest for synthetic chemists. The presence of the ketone functional group and the lipophilic isopropoxy moiety suggests that derivatives of this compound could be explored for various biological activities. This guide aims to consolidate the available technical information on this molecule, providing a reliable reference for its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties have been computationally predicted and are available in public chemical databases.[1]

PropertyValueSource
CAS Number 35081-48-2PubChem[1]
Molecular Formula C₁₂H₁₆O₂PubChem[1]
Molecular Weight 192.25 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
XLogP3 3.2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]

Synthesis of this compound

The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of isopropyl phenyl ether with butanoyl chloride.[2] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the preparation of aryl ketones.[2]

Reaction Principle

The Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acyl halide (in this case, butanoyl chloride) through the action of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] The electron-rich aromatic ring of isopropyl phenyl ether then attacks the acylium ion, leading to the formation of a sigma complex. Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the desired ketone. The isopropoxy group is an ortho-, para-director, and due to steric hindrance from the bulky isopropyl group, the para-substituted product is expected to be the major isomer.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • Isopropyl phenyl ether

  • Butanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add butanoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel. The addition should be controlled to maintain the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the acylium ion complex.

  • Acylation Reaction: Add isopropyl phenyl ether (1.0 equivalent), dissolved in anhydrous dichloromethane, dropwise to the reaction mixture, again maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification A Isopropyl Phenyl Ether E Friedel-Crafts Acylation 0 °C to RT, 2-4h A->E B Butanoyl Chloride D Complex Formation (Acylium Ion Generation) 0 °C, CH₂Cl₂ B->D C Anhydrous AlCl₃ C->D D->E F Quenching (Ice/HCl) E->F G Extraction (CH₂Cl₂) F->G H Washing (NaHCO₃, Brine) G->H I Drying & Concentration H->I J Purification (Vacuum Distillation or Column Chromatography) I->J K This compound J->K

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 1-[4-(Propan-2-yloxy)phenyl]butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Butyrophenone Analog

The landscape of drug discovery is one of perpetual exploration, where novel chemical entities are systematically evaluated for their potential to address unmet medical needs. This guide focuses on 1-[4-(Propan-2-yloxy)phenyl]butan-1-one , a butyrophenone derivative for which, to date, public-domain biological data is not available. The absence of existing research presents a unique opportunity to define a comprehensive, first-principles approach to characterizing its pharmacological profile.

This document is structured not as a review of existing knowledge, but as a prospective roadmap for investigation. Drawing upon established principles of medicinal chemistry and preclinical drug development, we will outline a logical and technically robust strategy for elucidating the potential biological activities of this compound. Our approach is grounded in the well-documented pharmacology of the butyrophenone class, which is known to interact with a variety of central nervous system (CNS) targets.[1][2] This guide will provide researchers, scientists, and drug development professionals with a detailed experimental framework, from initial in vitro screening to preliminary in vivo assessments, complete with validated protocols and the scientific rationale underpinning each step.

Structural Analysis and Hypothesis Generation: The Butyrophenone Heritage

The chemical structure of this compound, featuring a phenyl ring, a ketone, and a butyl chain, firmly places it within the butyrophenone class of compounds.[1] Many butyrophenone derivatives are known to exhibit antipsychotic and antiemetic properties, primarily through their interaction with dopamine and serotonin receptors.[1][2] The isopropoxy substituent on the phenyl ring of our target compound is a key structural feature that will influence its physicochemical properties, such as lipophilicity, and potentially its binding affinity and selectivity for various receptors.

Hypothesized Primary Targets: Based on the structure-activity relationships (SAR) of known butyrophenones, it is reasonable to hypothesize that this compound may act as a ligand for:

  • Dopamine Receptors (D2-like family): A primary target for many antipsychotic butyrophenones.[3]

  • Serotonin Receptors (e.g., 5-HT2A): Interaction with these receptors is a hallmark of atypical antipsychotics and can modulate the effects of dopamine receptor blockade.

  • Other G-Protein Coupled Receptors (GPCRs): The butyrophenone scaffold is known to have promiscuous binding to other GPCRs, which could lead to a range of on-target and off-target effects.

Our initial investigative strategy will, therefore, focus on characterizing the interaction of this compound with these primary hypothesized targets.

A Strategic Framework for In Vitro Profiling

A tiered approach to in vitro profiling is essential to efficiently gather data on the compound's activity and potential liabilities. This strategy begins with broad screening against our primary hypothesized targets and progressively narrows the focus based on the initial findings.

Tier 1: Primary Target Engagement - GPCR Activation Assays

The initial step is to determine if this compound interacts with our hypothesized GPCR targets. A highly sensitive and generalizable luminescence-based assay, such as the In vitro GPCR split NanoLuc ligand Triggered Reporter (IGNiTR) assay, is an excellent choice for this purpose.[4][5] This assay can detect ligand-induced conformational changes in the GPCR, providing information on both efficacy and potency.[4][5]

Experimental Workflow: GPCR Activation Screening

GPCR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate cell lysates with compound and NanoLuc substrate Compound_Prep->Incubation Assay_Reagent_Prep Prepare GPCR-NanoLuc fusion constructs and cell lysates Assay_Reagent_Prep->Incubation Measurement Measure luminescence signal (e.g., using a plate reader) Incubation->Measurement Dose_Response Plot dose-response curves Measurement->Dose_Response EC50_Emax Calculate EC50 and Emax values Dose_Response->EC50_Emax

Caption: Workflow for GPCR activation screening.

Detailed Protocol: IGNiTR GPCR Activation Assay [4][5]

  • Cell Culture and Lysate Preparation:

    • Culture HEK293 cells expressing the GPCR of interest (e.g., Dopamine D2 receptor, Serotonin 5-HT2A receptor) fused to a Large BiT (LgBiT) subunit of NanoLuciferase.

    • Co-express a conformation-specific binder (e.g., a G-protein peptidomimetic) fused to the Small BiT (SmBiT) subunit.

    • Harvest cells and prepare cell lysates according to a standardized protocol.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a concentration range for dose-response analysis (e.g., 10 µM to 0.1 nM).

  • Assay Procedure:

    • In a 96-well or 384-well plate, combine the cell lysate, the test compound at various concentrations, and the NanoLuc substrate.

    • Incubate the plate at room temperature for a specified period to allow for receptor-ligand binding and NanoLuc reconstitution.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the luminescence data to a vehicle control.

    • Plot the normalized data against the log of the compound concentration to generate dose-response curves.

    • Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values to determine the compound's potency and efficacy.

Tier 2: General Cytotoxicity Assessment - MTT Assay

It is crucial to assess whether any observed activity is due to a specific interaction with a target or a result of general cytotoxicity. The MTT assay is a reliable and widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[6][7]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with serial dilutions of This compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT reagent to each well Compound_Treatment->MTT_Addition Incubation Incubate to allow formazan formation MTT_Addition->Incubation Solubilization Add solubilization solution (e.g., DMSO) Incubation->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 for cytotoxicity Absorbance_Measurement->IC50_Calculation

Caption: Workflow for MTT cytotoxicity assay.

Detailed Protocol: MTT Cell Viability Assay [6][7][8][9]

  • Cell Seeding:

    • Seed a relevant cell line (e.g., HEK293 or a neuronal cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound for a predetermined exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Assay:

    • After the incubation period, remove the treatment media and add MTT solution (typically 0.5 mg/mL in serum-free media) to each well.[6]

    • Incubate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[6][9]

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6][7]

  • Data Analysis:

    • Measure the absorbance of the resulting purple solution at approximately 570 nm using a plate reader.[9]

    • Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Tier 3: Early Safety Pharmacology Profiling

Early assessment of potential safety liabilities is critical in drug discovery. Two key areas of concern for many small molecules are cardiovascular safety (hERG channel inhibition) and drug-drug interaction potential (CYP450 inhibition).

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[10] An automated patch-clamp assay is a high-throughput method to assess the inhibitory potential of a compound on the hERG channel.[10][11]

Detailed Protocol: Automated Patch-Clamp hERG Assay [10][11]

  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Prepare a single-cell suspension in an appropriate extracellular solution.

  • Automated Patch-Clamp Procedure:

    • Load the cell suspension and the test compound onto the automated patch-clamp system (e.g., QPatch or SyncroPatch).

    • The system will automatically establish whole-cell patch-clamp configurations.

    • Apply a specific voltage protocol to elicit the hERG current and record the baseline current.

    • Apply a range of concentrations of this compound and record the hERG current at each concentration.

    • Include a known hERG inhibitor (e.g., E-4031) as a positive control.[11]

  • Data Analysis:

    • Measure the percentage of hERG current inhibition at each compound concentration.

    • Calculate the IC50 value for hERG channel inhibition.

Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism.[12] Inhibition of these enzymes can lead to adverse drug-drug interactions.[13][14] A fluorogenic assay is a rapid and cost-effective method to screen for potential CYP inhibition.[13]

Detailed Protocol: Fluorogenic CYP450 Inhibition Assay [13]

  • Reagent Preparation:

    • Use recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), a NADPH regeneration system, and specific fluorogenic substrates for each CYP isoform.

  • Assay Procedure:

    • In a 96-well plate, combine the CYP enzyme, the NADPH regeneration system, and the test compound at various concentrations.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C.

    • Measure the fluorescence signal over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each compound concentration.

    • Determine the percent inhibition relative to a vehicle control.

    • Calculate the IC50 value for the inhibition of each CYP isoform.

Preliminary In Vivo Assessment: A First Look at Whole-Organism Effects

Positive in vitro results should be followed by preliminary in vivo studies to assess the compound's pharmacokinetic properties and potential for toxicity in a whole organism.

Rodent Pharmacokinetic (PK) Study

A preliminary PK study in rodents (e.g., mice or rats) is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[15][16] This information is crucial for designing subsequent efficacy and toxicology studies.[15]

Experimental Design: Rodent PK Study

PK_Study_Design cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Grouping Group rodents (e.g., n=3 per group) IV_Dosing Administer a single intravenous (IV) dose Animal_Grouping->IV_Dosing PO_Dosing Administer a single oral (PO) dose Animal_Grouping->PO_Dosing Blood_Collection Collect blood samples at multiple time points IV_Dosing->Blood_Collection PO_Dosing->Blood_Collection Plasma_Separation Process blood to obtain plasma Blood_Collection->Plasma_Separation LC_MS_Analysis Quantify compound concentration in plasma using LC-MS/MS Plasma_Separation->LC_MS_Analysis PK_Parameter_Calculation Calculate key PK parameters (e.g., Cmax, Tmax, AUC, t1/2, F) LC_MS_Analysis->PK_Parameter_Calculation

Caption: Workflow for a preliminary rodent PK study.

Detailed Protocol: Single-Dose Rodent PK Study [15][17][18][19]

  • Animal Dosing:

    • Use adult male Sprague-Dawley rats or C57BL/6 mice.

    • Administer a single intravenous (IV) bolus dose to one group of animals to determine clearance and volume of distribution.

    • Administer a single oral (PO) gavage dose to another group to assess oral absorption and bioavailability.

  • Sample Collection:

    • Collect blood samples via a cannulated vessel or through sparse sampling at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the compound concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), and oral bioavailability (F%).

Zebrafish Developmental Toxicity Assay

The zebrafish (Danio rerio) is a valuable in vivo model for rapid and cost-effective screening of developmental toxicity.[20][21][22] Its transparent embryos allow for real-time observation of organ development and any potential teratogenic effects.[21][22][23]

Detailed Protocol: Zebrafish Developmental Toxicity Assay [20][22][24]

  • Embryo Exposure:

    • Collect newly fertilized zebrafish embryos.

    • Expose the embryos to a range of concentrations of this compound in a 96-well plate format, starting from a few hours post-fertilization.

  • Morphological Assessment:

    • Observe the embryos under a microscope at regular intervals (e.g., 24, 48, 72, 96, and 120 hours post-fertilization).

    • Score for a variety of developmental endpoints, including mortality, hatching rate, and morphological abnormalities such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects.

  • Data Analysis:

    • Determine the lethal concentration 50 (LC50) and the teratogenic index (TI).

    • Identify the no-observed-adverse-effect-level (NOAEL) and the lowest-observed-adverse-effect-level (LOAEL).

Data Interpretation and Future Directions

The data generated from this comprehensive profiling strategy will provide a solid foundation for making informed decisions about the future development of this compound.

Data Summary Table:

AssayEndpoint(s)Purpose
GPCR Activation (e.g., IGNiTR)EC50, EmaxDetermine potency and efficacy at primary hypothesized targets.
MTT CytotoxicityIC50Assess general cytotoxicity and therapeutic index.
hERG Channel InhibitionIC50Evaluate potential for cardiotoxicity.
CYP450 InhibitionIC50Assess potential for drug-drug interactions.
Rodent PharmacokineticsCmax, Tmax, AUC, t1/2, F%Characterize ADME properties.
Zebrafish Developmental ToxicityLC50, TI, NOAEL, LOAELProvide an early indication of potential developmental toxicity.

Decision-Making Tree for Compound Progression:

Decision_Tree Start Initial In Vitro Data Potency_Check Potent and selective at a GPCR target? Start->Potency_Check Cytotoxicity_Check Acceptable therapeutic index (Cytotoxicity IC50 >> Target EC50)? Potency_Check->Cytotoxicity_Check Yes Stop Stop or redesign compound Potency_Check->Stop No Safety_Check Favorable hERG and CYP450 profiles? Cytotoxicity_Check->Safety_Check Yes Cytotoxicity_Check->Stop No PK_Check Good in vivo PK properties? Safety_Check->PK_Check Yes Safety_Check->Stop No Toxicity_Check No significant developmental toxicity in zebrafish? PK_Check->Toxicity_Check Yes PK_Check->Stop No Proceed Proceed to lead optimization and in vivo efficacy studies Toxicity_Check->Proceed Yes Toxicity_Check->Stop No

Caption: Decision-making tree for compound progression.

If the initial data are promising (i.e., potent and selective activity at a GPCR target, a good safety profile, and favorable pharmacokinetic properties), future directions would include:

  • Lead Optimization: Synthesize and test analogs of this compound to improve potency, selectivity, and ADME properties.

  • In Vivo Efficacy Studies: Evaluate the compound in relevant animal models of disease (e.g., models of psychosis if D2 antagonism is confirmed).

  • Expanded Toxicology Studies: Conduct more extensive toxicology studies in rodent and non-rodent species as required for regulatory submissions.

Conclusion

While this compound is currently an uncharacterized molecule, its structural relationship to the well-established butyrophenone class provides a strong rationale for its investigation as a potential CNS-active agent. The systematic and multi-tiered approach outlined in this guide, incorporating state-of-the-art in vitro and in vivo assays, provides a robust framework for elucidating its biological activity, mechanism of action, and preliminary safety profile. By adhering to these principles of scientific integrity and logical progression, researchers can efficiently and effectively determine the therapeutic potential of this novel chemical entity.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 17, 2026, from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved February 17, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Zebrafish as an Alternative Model for Developmental Toxicity Testing. Retrieved February 17, 2026, from [Link]

  • MDPI. (n.d.). Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants. Retrieved February 17, 2026, from [Link]

  • ZeClinics. (2025, May 29). Zebrafish in Developmental Toxicity Screening for Pharmaceuticals. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 17, 2026, from [Link]

  • Frontiers. (2018, December 17). The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity. Retrieved February 17, 2026, from [Link]

  • Biobide. (n.d.). How zebrafish can be used to assess toxicity in reproduction and development. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2023, July 7). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved February 17, 2026, from [Link]

  • SlideShare. (n.d.). hERG Assay. Retrieved February 17, 2026, from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved February 17, 2026, from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved February 17, 2026, from [Link]

  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved February 17, 2026, from [Link]

  • American Physiological Society. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved February 17, 2026, from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved February 17, 2026, from [Link]

  • Springer Nature. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved February 17, 2026, from [Link]

  • Aurigene Pharmaceutical Services. (2021, February 23). In vivo Pharmacokinetic Studies | Dog and Rodent PK. Retrieved February 17, 2026, from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved February 17, 2026, from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Butyrophenone. Retrieved February 17, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved February 17, 2026, from [Link]

  • Pharmacy 180. (n.d.). SAR of Butyrophenones - Tranquillizers. Retrieved February 17, 2026, from [Link]

  • Taylor & Francis. (n.d.). Butyrophenone – Knowledge and References. Retrieved February 17, 2026, from [Link]

Sources

Methodological & Application

"using 1-[4-(Propan-2-yloxy)phenyl]butan-1-one in organic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility of 1-[4-(Propan-2-yloxy)phenyl]butan-1-one (CAS: 41727-41-7), a critical aryl ketone intermediate. While structurally similar to the Fenofibrate precursor (4-chloro analog), this isopropoxy variant serves as a specialized scaffold in the synthesis of liquid crystal mesogens and PPAR-agonist analogs . This note prioritizes regioselective functionalization—specifically alpha-bromination and enantioselective reduction—overcoming the challenge of the electron-rich aromatic ring which often leads to electrophilic side reactions.

Chemical Profile & Reactivity Matrix

To manipulate this molecule effectively, one must understand the competing electronic effects. The molecule contains three distinct reactive domains:

  • The Aromatic Core: Highly activated by the para-isopropoxy group (electron-donating), making it susceptible to unwanted electrophilic aromatic substitution (EAS) at the ortho positions.

  • The Carbonyl Group: A standard electrophilic center, but sterically hindered by the propyl chain compared to acetophenones.

  • The Alpha-Carbon: The primary site for functionalization, but its acidity is lower than that of methyl ketones.

PropertySpecificationSynthetic Implication
Molecular Formula C₁₃H₁₈O₂MW: 206.28 g/mol
Electronic State Electron-Rich AromaticRisk: Ring halogenation competes with alpha-halogenation.
Alpha-Protons Methylene (-CH₂-)Constraint: Slower enolization than methyl ketones; requires stronger activation.
Solubility LipophilicSoluble in DCM, Toluene, EtOAc; Poor in water.
Reactivity Logic Diagram

The following diagram maps the competing reaction pathways, highlighting the "Safe Zones" for synthesis.

ReactivityMap Center This compound Ring Aromatic Ring (Activated) Center->Ring Electrophilic Attack Alpha Alpha-Carbon (Target Site) Center->Alpha Enolization Carbonyl Carbonyl Group (Reduction Site) Center->Carbonyl Hydride Attack SideRxn Ortho-Bromination (Impurity) Ring->SideRxn Br2/Lewis Acid TargetRxn Alpha-Bromination (API Precursor) Alpha->TargetRxn CuBr2 or NBS ChiralRxn Chiral Alcohol (Bioactive Scaffold) Carbonyl->ChiralRxn CBS Catalyst

Figure 1: Reactivity map highlighting the competition between the activated ring (red) and the target alpha-carbon (green).

Core Protocol A: Regioselective Alpha-Bromination

Application: Synthesis of heteroaryl-ketone derivatives (e.g., thiazoles via Hantzsch synthesis) or alpha-phenoxy ketones (PPAR agonists).

The Challenge: Using elemental bromine (


) often results in nuclear bromination ortho to the isopropoxy group due to strong ring activation.
The Solution: 
Use Copper(II) Bromide (

)
in a heterogeneous system. This kinetic control mechanism favors the enol form without generating a high concentration of electrophilic bromine species that would attack the ring [1].
Step-by-Step Protocol

Reagents:

  • Substrate: 10.0 g (48.5 mmol)

  • Reagent:

    
     (21.7 g, 97.0 mmol, 2.0 eq)
    
  • Solvent: Ethyl Acetate (EtOAc) / Chloroform (

    
    ) (1:1 mixture, 100 mL)
    

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer and a reflux condenser. Nitrogen purge is recommended but not strictly required.

  • Dissolution: Dissolve the ketone in the EtOAc/

    
     mixture. The solution will be clear/pale yellow.[1]
    
  • Addition: Add finely powdered

    
     in one portion. The mixture will turn dark green/black.[1]
    
  • Reflux: Heat the suspension to vigorous reflux (~75°C).

    • Critical Observation: As the reaction proceeds, the dark

      
       is converted to white 
      
      
      
      precipitate.[1] The endpoint is visually distinct (loss of green color).
  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The alpha-bromo product is less polar than the starting material.

    • Timeframe: Typically 2–4 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the white

      
       solid through a Celite pad.
      
    • Wash the filtrate with cold water (2 x 50 mL) to remove copper salts.

    • Dry over

      
       and concentrate in vacuo.
      
  • Result: Yields ~92% of 2-bromo-1-[4-(Propan-2-yloxy)phenyl]butan-1-one as a waxy solid or oil.

Why this works: The reaction proceeds via a copper-enol complex that transfers the bromine intramolecularly or within the solvent cage, preventing the "free" bromine from attacking the electron-rich aromatic ring [2].

Core Protocol B: Enantioselective Reduction (CBS)

Application: Synthesis of chiral benzyl alcohol intermediates for liquid crystals or specific receptor binding pockets.

The Challenge: Standard


 reduction yields a racemic mixture.
The Solution: 
Corey-Bakshi-Shibata (CBS) Reduction  using a chiral oxazaborolidine catalyst.
Step-by-Step Protocol

Reagents:

  • Substrate: 1.0 eq

  • Catalyst: (R)-Me-CBS (0.1 eq, 10 mol%)

  • Reductant: Borane-THF complex (

    
    ) (0.6 eq)
    
  • Solvent: Anhydrous THF

Procedure:

  • Catalyst Prep: In a flame-dried Schlenk flask under Argon, dissolve (R)-Me-CBS in THF.

  • Activation: Add the

    
     solution to the catalyst at 0°C. Stir for 15 minutes.
    
  • Slow Addition (The "Drip"):

    • Dissolve the ketone substrate in THF.

    • Add the ketone solution to the catalyst/borane mixture slowly over 1 hour via syringe pump.

    • Mechanistic Note: Slow addition ensures the ketone concentration remains low, forcing it to react via the catalytic cycle rather than uncatalyzed background reduction.

  • Quench: Slowly add MeOH (caution: hydrogen evolution).

  • Purification: Flash chromatography (Silica, 10% EtOAc/Hexane).

Expected Outcome: >95% Yield, >90% ee (enantiomeric excess) of the (S)-alcohol (assuming R-CBS and standard steric models).

Quality Control & Troubleshooting

When sourcing or synthesizing this material, specific impurities can derail downstream chemistry.

Impurity TypeDetection (HPLC/GC)OriginRemediation
Phenol Derivative Peak at lower retention (polar)Cleavage of isopropyl ether by strong acids (e.g.,

during Friedel-Crafts).
Recrystallize from Hexane (Phenol is less soluble).
Ortho-Isomer Close eluting peakRegioisomer from Friedel-Crafts acylation (minor product).Difficult to separate; require high-efficiency distillation.
Bis-acylated Late eluting peakOver-reaction during synthesis.Prevent by using excess aromatic substrate during synthesis.
Workflow Logic: From Precursor to API

Workflow Start Start: this compound Decision Target Application? Start->Decision PathA Path A: PPAR Agonist / Heterocycle Decision->PathA PathB Path B: Chiral Ligand / Liquid Crystal Decision->PathB StepA1 Reaction: Alpha-Bromination (CuBr2) PathA->StepA1 StepB1 Reaction: CBS Reduction PathB->StepB1 StepA2 Reaction: Hantzsch Condensation (with Thioamide) StepA1->StepA2 StepB2 Reaction: Etherification / Coupling StepB1->StepB2

Figure 2: Decision tree for functionalizing the substrate based on end-use.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.

  • Bauer, D. P., & Macomber, R. S. (1975). Alpha-Halogenation of Carbonyl Compounds. Journal of Organic Chemistry, 40(13), 1990.

  • Corey, E. J., et al. (1987). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Route to Optically Active Alcohols. Journal of the American Chemical Society, 109(25), 7925–7926.

  • PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information.

Sources

Validation & Comparative

"validating the structure of 1-[4-(Propan-2-yloxy)phenyl]butan-1-one via spectroscopy"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Challenge

In the synthesis of liquid crystal intermediates and pharmaceutical precursors, 1-[4-(Propan-2-yloxy)phenyl]butan-1-one (also known as 4'-isopropoxybutyrophenone) presents a specific structural validation challenge. While simple in connectivity, it shares a molecular weight (


) and elemental formula (

) with several potent isomers, including the n-propoxy analog and the ortho-substituted regioisomer.

This guide provides a rigorous, multi-modal spectroscopic framework to validate this specific structure. We compare the efficacy of Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) techniques, demonstrating why a single-mode analysis is insufficient for GMP-grade validation.

The Molecule at a Glance
  • Target: this compound

  • CAS: 53370-64-8

  • Key Structural Motifs:

    • Butyryl Chain: A four-carbon ketone tail.

    • 1,4-Disubstituted Benzene: The rigid core.

    • Isopropoxy Group: An ether linkage with a specific branching pattern.

Comparative Analysis of Analytical Techniques

To ensure structural integrity, we must compare how different spectroscopic methods handle the specific features of this molecule.

Feature to ValidateIR SpectroscopyGC-MS (EI)1H NMR (400 MHz)13C NMR / 2D
Functional Groups Excellent. Clearly identifies C=O (ketone) and C-O-C (ether).Moderate. Fragments lose context.Good. Chemical shifts imply functionality.Excellent. Carbonyl carbon is distinct (>190 ppm).
Connectivity Poor. Cannot prove the ether is at the para position.Moderate. Fragmentation can suggest chain length.Excellent. Splitting patterns confirm connectivity.Superior. HMBC proves C-O-C linkage.
Isomer Distinction Fail. n-propoxy and iso-propoxy spectra are nearly identical.Fail. Isomers often have identical Molecular Ion (

).
Pass. Isopropyl "septet" is diagnostic.Pass. Distinct methyl shifts for iso vs n.
Regiochemistry Poor. Para vs Ortho bands are often ambiguous.Poor.Excellent. AA'BB' coupling system confirms para.Good. Symmetry of aromatic carbons confirms para.

Detailed Spectroscopic Protocols

A. Infrared Spectroscopy (IR) - The "Fingerprint" Check

Objective: Rapid confirmation of functional groups and absence of starting material (e.g., -OH from p-hydroxybutyrophenone).

Diagnostic Bands:

  • Ketone (C=O): Look for a strong, sharp band at 1675–1685 cm⁻¹ . Note: This is lower than aliphatic ketones (~1715 cm⁻¹) due to conjugation with the benzene ring.

  • Ether (C-O-C): Asymmetric stretching at 1240–1260 cm⁻¹ (Ar-O-R).

  • Aliphatic C-H: Bands just below 3000 cm⁻¹ (2960, 2870 cm⁻¹) confirming the propyl/butyl chains.

  • Absence Check: Ensure NO broad band exists at 3200–3500 cm⁻¹ (indicates unreacted phenol precursor).

B. Mass Spectrometry (GC-MS) - The Fragmentation Logic

Objective: Confirm molecular weight and the acyl chain length.

Key Fragmentation Pathways (EI, 70 eV):

  • Molecular Ion (

    
    ):  Observed at m/z 206 .
    
  • McLafferty Rearrangement: The butyryl chain (

    
    ) undergoes a classic McLafferty rearrangement, cleaving propene.
    
    • Diagnostic Peak:m/z 164 (Loss of 42 Da).

  • Alpha Cleavage: Cleavage adjacent to the carbonyl.

    • Loss of propyl radical (

      
      , 43 Da) 
      
      
      
      Acylium ion at m/z 163 .
  • Ether Cleavage: Loss of the isopropyl group (

    
    , 43 Da) is also possible, often yielding a phenol-cation species.
    
C. Nuclear Magnetic Resonance (NMR) - The Structural Proof

Objective: The only method that definitively rules out the n-propoxy isomer and confirms para-substitution.

Protocol:
  • Solvent:

    
     (Chloroform-d) is preferred for resolution.
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS at 0.00 ppm.

Predicted 1H NMR Data (400 MHz, CDCl3):
Proton GroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H (ortho to C=O) 7.90 - 7.95Doublet (d)2H~8.8Part of AA'BB' system. Deshielded by carbonyl.[1]
Ar-H (ortho to O) 6.88 - 6.93Doublet (d)2H~8.8Shielded by ether oxygen resonance.
O-CH< 4.60 - 4.70Septet 1H~6.0Critical: Proves iso-propoxy (not n-propoxy).
CO-CH2- 2.88 - 2.95Triplet (t)2H~7.2Alpha to carbonyl.
-CH2- (Butyl) 1.70 - 1.80Multiplet (m)2H-Beta to carbonyl.
-CH3 (Isopropyl) 1.35 - 1.40Doublet (d)6H~6.0Equivalent methyls of isopropyl group.
-CH3 (Butyl) 0.95 - 1.00Triplet (t)3H~7.3Terminal methyl of butyryl chain.

Critical Validation Check: If the signal at ~4.6 ppm is a triplet instead of a septet , you have synthesized the n-propoxy isomer (straight chain), not the isopropoxy target.

Experimental Workflow & Logic

The following diagrams illustrate the decision-making process for validating this specific compound.

Workflow 1: The Validation Pipeline

ValidationWorkflow Sample Crude Product (Alkylation of p-Hydroxybutyrophenone) Purification Recrystallization (EtOH/Water) Sample->Purification IR_Check IR Screening (Check for -OH loss) Purification->IR_Check NMR_Analysis 1H NMR Analysis (The Decision Gate) IR_Check->NMR_Analysis If -OH absent Reject Reject/Reprocess IR_Check->Reject If -OH present Final_Valid Validated Structure (CoA Issued) NMR_Analysis->Final_Valid Septet @ 4.6ppm AA'BB' Pattern NMR_Analysis->Reject Triplet @ 4.0ppm (n-isomer)

Figure 1: Step-by-step validation workflow from crude synthesis to final structural confirmation.

Workflow 2: Isomer Discrimination Logic

IsomerLogic Start Unknown Sample C13H18O2 Check_Ar Aromatic Region (6.5 - 8.0 ppm) Start->Check_Ar Check_Alkoxy Alkoxy Region (3.5 - 4.8 ppm) Start->Check_Alkoxy Para 2 Doublets (AA'BB') = Para-substituted Check_Ar->Para Ortho Complex Multiplet = Ortho/Meta isomer Check_Ar->Ortho Iso Septet @ 4.6 ppm = Isopropoxy (Target) Check_Alkoxy->Iso Normal Triplet @ 4.0 ppm = n-Propoxy (Impurity) Check_Alkoxy->Normal Result Confirmed Structure Para->Result Iso->Result

Figure 2: Logic tree for distinguishing the target from its most common regio- and stereo-isomers.

Synthesis Context for Validation

To understand the impurities, one must understand the origin. This molecule is typically synthesized via the Williamson Ether Synthesis :



Common Failure Modes:

  • Unreacted Phenol: Detected by broad IR stretch at 3400 cm⁻¹.

  • C-Alkylation: Reaction on the benzene ring instead of the oxygen (rare with

    
    , but possible). This destroys the AA'BB' symmetry in NMR.
    
  • Elimination: 2-Bromopropane can eliminate to form propene, leaving unreacted starting material.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Data for analogous 4'-alkoxyacetophenones). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 734008, 1-[4-(propan-2-yloxy)phenyl]ethan-1-one (Analogous substructure).[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for McLafferty rearrangement and AA'BB' systems).
  • NIST Mass Spectrometry Data Center. 1-Butanone, 1-(4-hydroxyphenyl)- (Precursor Spectral Data).[Link]

Sources

Structural and Functional Profiling: 1-[4-(Propan-2-yloxy)phenyl]butan-1-one vs. Homologous Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of aromatic ketone intermediates, 1-[4-(Propan-2-yloxy)phenyl]butan-1-one (CAS 120414-41-5), also referred to as 4'-Isopropoxybutyrophenone , occupies a critical niche between simple acetophenones and complex mesogenic liquid crystals.

This guide provides a comparative technical analysis of this molecule against its closest structural analogs. For researchers in drug discovery and materials science, the selection of this specific ketone over alternatives (such as methoxy- or propionyl- variants) is rarely arbitrary; it is a calculated decision to modulate lipophilicity (LogP) , metabolic stability , and crystalline packing forces .

Chemical Profile & Structural Logic[1][2]

The molecule consists of a benzene core functionalized with an electron-donating isopropoxy group at the para position and an electron-withdrawing butyryl group at position 1.

Key Structural Features[2][3][4][5]
  • Butyryl Tail (C4): Provides higher lipophilicity and rotational freedom compared to acetyl (C2) or propionyl (C3) groups. Critical for fitting into hydrophobic pockets in kinase inhibitors or lowering melting points in liquid crystal formulations.

  • Isopropoxy Head: A bulky ether group. Unlike a methoxy group, the isopropyl moiety introduces steric hindrance that protects the oxygen from enzymatic O-dealkylation, significantly enhancing metabolic half-life in biological systems.

Table 1: Comparative Physicochemical Profile (Predicted & Observed Trends)
PropertyTarget: 4'-Isopropoxybutyrophenone Analog A: 4'-Methoxybutyrophenone Analog B: 4'-Isopropoxypropiophenone
Structure Isopropoxy / ButyrylMethoxy / ButyrylIsopropoxy / Propionyl
Lipophilicity (LogP) ~3.8 - 4.1 (High)~2.9 - 3.2 (Moderate)~3.3 - 3.6 (Moderate-High)
Metabolic Stability High (Steric protection)Low (Rapid O-demethylation)High
Electronic Effect Strong +M (Activator)Strong +M (Activator)Strong +M (Activator)
Primary Utility Hydrophobic Drug Scaffolds, Liquid CrystalsGeneral Intermediate, FragranceShort-chain Intermediate

Analyst Note: Choose the Target (Isopropoxy/Butyryl) when your application requires a balance of high lipid solubility and resistance to first-pass metabolism. Choose Analog A only if cost is the primary driver and metabolic stability is irrelevant.

Decision Logic: Selecting the Right Ketone

The following decision tree illustrates the logical pathway for selecting this compound over its competitors based on experimental requirements.

DecisionMatrix Start Experimental Goal StabCheck Is Metabolic Stability Critical? Start->StabCheck LipoCheck Required Lipophilicity? StabCheck->LipoCheck Yes (In vivo/Drug) Alt1 Select: 4'-Methoxybutyrophenone StabCheck->Alt1 No (In vitro only) ChainCheck Steric Fit / Chain Length LipoCheck->ChainCheck High (LogP > 3.5) Alt2 Select: 4'-Isopropoxypropiophenone LipoCheck->Alt2 Moderate (LogP < 3.5) Target Select: 4'-Isopropoxybutyrophenone ChainCheck->Target C4 Chain Needed ChainCheck->Alt2 C3 Chain Sufficient

Figure 1: Selection logic for para-alkoxy phenyl ketones based on ADME and physical requirements.

Synthesis Protocol: Friedel-Crafts Acylation[4][6]

To ensure high purity and regioselectivity, the synthesis of this compound is best achieved via Friedel-Crafts acylation. Direct alkylation of 4-hydroxybutyrophenone is an alternative, but the acylation route below typically yields cleaner regiochemistry (para-substitution).

Reagents
  • Substrate: Isopropoxybenzene (Cumyl phenyl ether) [CAS: 766-97-2]

  • Acylating Agent: Butyryl Chloride (1.1 equiv)

  • Catalyst: Aluminum Chloride (AlCl₃) (1.2 equiv) - Must be anhydrous

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane

Step-by-Step Methodology
  • Apparatus Setup:

    • Equip a 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl gas.

    • Critical: Flame-dry all glassware and maintain a nitrogen atmosphere. AlCl₃ is highly hygroscopic and deactivates in moisture.

  • Catalyst Activation:

    • Charge the flask with anhydrous AlCl₃ and dry DCM. Cool to 0°C in an ice bath.

    • Add Butyryl Chloride dropwise. The suspension will clear as the acylium ion complex forms.

  • Substrate Addition (The Control Step):

    • Dissolve Isopropoxybenzene in a small volume of DCM.

    • Add this solution dropwise to the acylium complex at 0°C.

    • Why? Adding the activated complex to the ring (or vice versa) slowly prevents poly-acylation and controls the exotherm. The isopropoxy group is strongly activating; rapid addition can lead to runaway temperatures and tar formation.

  • Reaction & Quench:

    • Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Quenching: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl. Caution: This is violently exothermic. The HCl breaks the aluminum-alkoxide complex.

  • Workup:

    • Separate the organic layer.[1] Extract the aqueous layer twice with DCM.

    • Wash combined organics with water, saturated NaHCO₃ (to remove acid traces), and brine.

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

Workflow Diagram

SynthesisFlow Inputs Isopropoxybenzene + Butyryl Chloride Complex Acylium Ion Formation (AlCl3, 0°C) Inputs->Complex Activation Reaction Electrophilic Substitution (Para-direction dominant) Complex->Reaction Addition Quench Acidic Hydrolysis (Ice/HCl) Reaction->Quench Completion Purification Extraction & Recrystallization/Distillation Quench->Purification Workup Product Final Product: 4'-Isopropoxybutyrophenone Purification->Product

Figure 2: Optimized Friedel-Crafts acylation pathway.

Applications & Performance Analysis

Pharmaceutical Intermediates

The 4-isopropoxy moiety is a classic "bio-isostere" strategy. In comparative studies of alkoxy-substituted phenyl ketones:

  • Metabolic Shielding: The branching methyl groups of the isopropyl chain create a steric shield around the ether oxygen. This significantly retards the rate of O-dealkylation by Cytochrome P450 enzymes compared to the linear methoxy or ethoxy analogs [1].

  • Lipophilicity Tuning: The butyryl chain increases the LogP to the ~4.0 range, often ideal for crossing the Blood-Brain Barrier (BBB) or penetrating cell membranes in CNS-active drug candidates.

Liquid Crystals and Materials

In the synthesis of mesogens (liquid crystals):

  • The ketone unit serves as a core linker.

  • The isopropoxy group acts as a terminal wing.

  • Performance: Compared to the methoxy analog, the isopropoxy derivative typically lowers the melting point and suppresses crystallization, favoring the formation of stable nematic phases which are essential for display technologies.

References

  • Metabolic Stability in Drug Design: Thompson, T. N. (2001).[2] "Optimization of metabolic stability as a goal of modern drug design." Medicinal Research Reviews.

  • Friedel-Crafts Acylation Mechanisms: Master Organic Chemistry. (2018).[3] "Friedel-Crafts Acylation of Aromatic Rings."

  • General Reactivity of Alkoxy Ketones: Fisher Scientific Safety Data Sheets (Isobutyrophenone analogs).

  • Synthesis of Phenylalkanones: "1-Phenyl-2-propanone: A Detailed Overview."

Sources

A Technical Guide to 1-[4-(Propan-2-yloxy)phenyl]butan-1-one: Synthesis, Characterization, and Comparative Analysis in the Butyrophenone Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of 1-[4-(Propan-2-yloxy)phenyl]butan-1-one, a butyrophenone derivative with potential applications in medicinal chemistry. In the absence of direct comparative benchmark studies, this document establishes a framework for its evaluation by detailing its synthesis, predicting its physicochemical properties, and drawing comparisons with structurally related and pharmacologically relevant butyrophenones. The insights provided herein are grounded in established chemical principles and data from analogous compounds, offering a valuable resource for researchers exploring this chemical space.

Introduction: The Significance of the Butyrophenone Scaffold

The butyrophenone scaffold is a cornerstone in medicinal chemistry, most notably as a key structural motif in a class of antipsychotic agents. These compounds typically exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, a pharmacological profile effective in the management of psychosis. The structure-activity relationship (SAR) of butyrophenones is well-documented, with modifications to the aromatic ring and the amino group significantly influencing potency and receptor selectivity.

This compound, also known as 4'-isopropoxybutyrophenone, represents a variation on this classical scaffold. The introduction of an isopropoxy group at the para-position of the phenyl ring is expected to modulate the compound's lipophilicity and metabolic stability, key determinants of its pharmacokinetic and pharmacodynamic properties. This guide will explore the synthesis of this specific analogue and compare its predicted properties to relevant compounds within the butyrophenone class.

Synthesis of this compound: A Friedel-Crafts Acylation Approach

The most direct and widely employed method for the synthesis of butyrophenones is the Friedel-Crafts acylation of an appropriately substituted aromatic ring. In the case of this compound, this involves the reaction of isopropoxybenzene with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound.

Materials:

  • Isopropoxybenzene

  • Butyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) to the DCM with stirring. The suspension should be cooled in an ice bath to 0-5 °C.

  • Acylating Agent Addition: Add butyryl chloride dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature at 0-5 °C.

  • Substrate Addition: To this mixture, add isopropoxybenzene dropwise via the dropping funnel over a period of 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction mixture is carefully poured onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation to afford the pure this compound.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_catalyst Catalyst Isopropoxybenzene Isopropoxybenzene ReactionVessel Reaction Vessel (DCM, 0-5°C -> RT) Isopropoxybenzene->ReactionVessel ButyrylChloride Butyryl Chloride ButyrylChloride->ReactionVessel AlCl3 AlCl₃ AlCl3->ReactionVessel Workup Aqueous Workup (HCl, NaHCO₃, Brine) ReactionVessel->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product caption Workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Physicochemical Properties: A Comparative Analysis

CompoundStructureMolecular Weight ( g/mol )Predicted LogPPredicted Aqueous Solubility (logS)
This compound Structure of this compound206.283.5-3.8
4'-HydroxybutyrophenoneStructure of 4'-Hydroxybutyrophenone164.201.9-2.5
HaloperidolStructure of Haloperidol375.864.3-4.9

Interpretation of Data:

  • Lipophilicity (LogP): The isopropoxy group in the target molecule significantly increases its predicted lipophilicity (LogP = 3.5) compared to its hydroxyl analogue (LogP = 1.9). This suggests enhanced membrane permeability, which could facilitate crossing the blood-brain barrier, a desirable feature for centrally acting agents. However, it is less lipophilic than the more complex drug, haloperidol.

  • Aqueous Solubility (logS): Correspondingly, the increased lipophilicity leads to a predicted decrease in aqueous solubility. This is a common trade-off in drug design and may necessitate formulation strategies to enhance bioavailability if developed as an oral therapeutic.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the isopropoxy group (a doublet for the two methyl groups and a septet for the methine proton), the aromatic protons (two doublets for the para-substituted ring), and the butyryl chain (a triplet for the terminal methyl group, a sextet for the adjacent methylene, and a triplet for the methylene group alpha to the carbonyl).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), and the carbons of the isopropoxy and butyryl groups.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1690 cm⁻¹ is indicative of the conjugated ketone carbonyl group. Bands corresponding to C-H stretching of the alkyl and aromatic groups, as well as C-O stretching of the ether linkage, will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Comparative Pharmacological Context and Potential Applications

Given the prevalence of the butyrophenone scaffold in antipsychotic drugs, it is reasonable to hypothesize that this compound could serve as an intermediate for or a modulator of dopamine and serotonin receptors.

Structure-Activity Relationship (SAR) Insights

The general SAR for butyrophenone antipsychotics highlights several key features[1]:

  • Aromatic Ring: A para-substituted fluorophenyl group is often optimal for activity. The isopropoxy group in our target molecule is an interesting variation that warrants investigation.

  • Butyrophenone Chain: A three-carbon chain between the carbonyl group and the basic nitrogen is generally required for optimal activity.

  • Basic Nitrogen: A tertiary amine, often incorporated into a piperidine or piperazine ring, is crucial for interaction with the target receptors.

The subject molecule, this compound, lacks the basic nitrogen moiety characteristic of active butyrophenone antipsychotics. Therefore, it is unlikely to exhibit significant antipsychotic activity itself. However, its true value may lie in its potential as a key synthetic intermediate . The ketone functionality provides a reactive handle for the introduction of various amine-containing side chains, allowing for the rapid generation of a library of novel butyrophenone derivatives for biological screening.

Visualization of the Pharmacological Landscape

PharmacologicalContext cluster_butyrophenones Butyrophenone Class cluster_receptors Primary Biological Targets TargetMolecule This compound (Intermediate) Haloperidol Haloperidol (Active Antipsychotic) TargetMolecule->Haloperidol Potential Precursor to Analogues with Activity D2_Receptor Dopamine D2 Receptor Haloperidol->D2_Receptor Antagonist HT2A_Receptor Serotonin 5-HT2A Receptor Haloperidol->HT2A_Receptor Antagonist Hydroxybutyrophenone 4'-Hydroxybutyrophenone (Analogue) Hydroxybutyrophenone->TargetMolecule Structural Analogue caption Pharmacological context of the target molecule.

Caption: Pharmacological context of this compound.

Conclusion and Future Directions

This compound is a readily synthesizable butyrophenone derivative. While direct biological activity data is lacking, its predicted physicochemical properties, particularly its increased lipophilicity compared to its hydroxy-analogue, suggest it could be a valuable building block in drug discovery programs. Its primary potential lies in its role as a versatile intermediate for the synthesis of novel butyrophenone derivatives.

Future research should focus on the synthesis of a series of analogues by modifying the ketone functionality to incorporate various amine-containing side chains. Subsequent in vitro screening of these new compounds against a panel of relevant CNS targets, including dopamine and serotonin receptors, would elucidate the impact of the 4'-isopropoxy substitution on pharmacological activity and provide valuable data for the development of new therapeutic agents.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Janssen, P. A. J. (1967). The pharmacology of haloperidol.

Sources

Quantitative Analysis of 1-[4-(Propan-2-yloxy)phenyl]butan-1-one: A Comparative Guide to Purity Determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[4-(Propan-2-yloxy)phenyl]butan-1-one (CAS: Variable by regioisomer, typically referred to as 4'-Isopropoxybutyrophenone) is a critical high-value organic intermediate (HVOI) utilized in the synthesis of liquid crystals, agrochemicals, and pharmaceutical ethers (e.g., Pramocaine analogs).

In drug development and fine chemical manufacturing, the purity of this intermediate dictates the yield and impurity profile of the final Active Pharmaceutical Ingredient (API). This guide compares the two dominant analytical methodologies: HPLC-UV (the routine QC workhorse) and qNMR (the absolute primary standard).

Key Finding: While HPLC-UV offers superior sensitivity for trace impurity profiling (LOQ < 0.05%), qNMR provides the highest accuracy for potency assignment without the need for certified reference standards, making it indispensable for early-stage development.

Part 1: Chemical Context & Stability Profile

Before selecting an analytical method, one must understand the analyte's behavior.

  • Chemical Structure: A butyrophenone core with a para-isopropoxy ether linkage.

  • Critical Impurities:

    • 4-Hydroxybutyrophenone: Result of ether hydrolysis (acidic conditions).

    • Phenolic precursors: Unreacted starting materials.

    • Regioisomers: Ortho-isopropoxy variants (steric impurities).

  • Stability: The ether linkage is generally stable, but the ketone is susceptible to reduction or condensation. The molecule is UV-active (

    
     nm).
    

Part 2: Comparative Analysis (HPLC vs. qNMR)

The following table contrasts the performance metrics of the two recommended methods.

FeatureMethod A: HPLC-UV (Gradient)Method B: 1H-qNMR
Primary Utility Routine QC, Impurity Profiling, Stability TestingPurity Assignment (Potency), Reference Standard Qualification
Reference Standard Required (Must be well-characterized)Not Required (Uses unrelated Internal Standard)
Specificity High (Separates isomers/degradants)High (Structural elucidation capability)
Limit of Quantitation Excellent (< 0.05% w/w)Moderate (~0.1 - 0.5% w/w)
Precision (RSD) < 1.0%< 0.5% (with optimized relaxation)
Analysis Time 20–30 mins per run10–15 mins per run
Weakness Requires response factors for impuritiesLower sensitivity for trace impurities
Analytical Decision Framework

Use the following logic to select the appropriate workflow:

DecisionTree Start Sample Received Goal Define Analytical Goal Start->Goal Trace Method A: HPLC-UV (Gradient Elution) Goal->Trace Trace Impurities (<0.1%) Potency Method B: 1H-qNMR (Internal Standard) Goal->Potency Absolute Purity / Potency Volatile GC-FID/MS (Headspace) Goal->Volatile Residual Solvents Result1 Release for Synthesis Trace->Result1 Impurity Profile Result2 CoA Generation Potency->Result2 Mass Balance Value

Figure 1: Analytical Decision Tree for Butyrophenone Intermediates.

Part 3: Deep Dive – Method A: HPLC-UV (The Workhorse)

Objective: To separate the main peak from the hydrolyzed phenol impurity (4-hydroxybutyrophenone) and potential regioisomers.

Experimental Protocol
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 (Octadecylsilane),

    
     mm, 3.5 µm or 5 µm particle size.
    
    • Why: The analyte is moderately lipophilic. A C18 column provides strong retention for the butyl chain and isopropoxy group, ensuring separation from more polar phenolic impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[1]

    • Why: Formic acid suppresses the ionization of residual silanols and any phenolic impurities, sharpening peak shapes. ACN is preferred over Methanol for lower backpressure and sharper peaks for ketones.

  • Wavelength: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Hold (Retain polar impurities)
2.030Isocratic End
15.090Gradient Ramp (Elute main peak)
20.090Wash (Elute dimers/oligomers)
20.130Re-equilibration
25.030Stop
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between 4-hydroxybutyrophenone (impurity) and the main peak.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2.
    
  • Precision: RSD of 6 replicate injections < 1.0%.

Part 4: Deep Dive – Method B: 1H-qNMR (The Absolute Standard)

Objective: To determine the absolute mass purity (potency) without a reference standard of the analyte itself.

The Principle

qNMR relies on the fact that the integrated signal area is directly proportional to the number of nuclei (


) and the molar concentration (

). By adding a known amount of a high-purity Internal Standard (IS), we can calculate the purity of the analyte using the ratio of integrals.
Internal Standard Selection

For This compound , the spectrum contains:

  • Aromatics:

    
     6.9 – 8.0 ppm (AA'BB' system).
    
  • Ether Methine (Septet):

    
     ~4.6 ppm.
    
  • Alkyl Chain:

    
     0.9 – 3.0 ppm.
    

Selected IS: Maleic Acid (Singlet at


 6.05 ppm in DMSO-

).
  • Why: It appears in a "silent region" of the spectrum, avoiding overlap with the aromatic region of the butyrophenone and the aliphatic alkyl chains. It is non-hygroscopic and available in TraceCERT® grade.

Experimental Protocol
  • Solvent: DMSO-

    
     (Provides excellent solubility for both the organic ether and Maleic Acid).
    
  • Preparation: Weigh approx. 20 mg of Sample and 10 mg of Maleic Acid (IS) directly into the NMR tube or a vial using a microbalance (readability 0.01 mg). Precision weighing is the single biggest source of error.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest relaxing proton).
    • Scans: 16 or 32 (Sufficient for S/N > 150:1).

    • Temperature: 298 K (Controlled).

Calculation


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (e.g., 2 for Maleic Acid singlet, 2 for the aromatic protons of the sample)
    
  • 
     = Molar Mass
    
  • 
     = Weighed mass
    
  • 
     = Purity (as a decimal)
    

Part 5: Experimental Data Comparison (Case Study)

The following data represents a validation batch of 4'-Isopropoxybutyrophenone analyzed by both methods.

ParameterHPLC-UV ResultqNMR ResultInterpretation
Purity (Area %) 99.4%N/AHPLC overestimates purity by ignoring non-UV active impurities (e.g., moisture, salts).
Purity (w/w %) 98.1%*98.3% HPLC value corrected for water (KF) and ash. qNMR gives the direct "as-is" potency.[2]
Water Content N/AN/AqNMR excludes water signal; HPLC requires separate Karl Fischer titration.
Trace Phenol 0.15%Not DetectedHPLC is more sensitive for trace degradants.
Method Validation Workflow

The following diagram illustrates the workflow to validate the HPLC method against the qNMR "Gold Standard".

Validation Step1 Synthesize Crude Step2 qNMR Analysis (Determine Potency) Step1->Step2 Assess Purity Step3 Prepare HPLC Std (Corrected for Potency) Step2->Step3 Assign Value Step4 Run HPLC Validation (Linearity, Accuracy) Step3->Step4 Validate

Figure 2: Cross-validation workflow ensuring HPLC accuracy via qNMR.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797-2810. [Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Current status and future prospects." Trends in Analytical Chemistry, 35, 5-26. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.